molecular formula C21H17ClN4O2 B2592911 5-(4-Benzoylpiperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile CAS No. 946308-48-1

5-(4-Benzoylpiperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile

Cat. No. B2592911
CAS RN: 946308-48-1
M. Wt: 392.84
InChI Key: YIKBMGUXLLVXOP-UHFFFAOYSA-N
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Description

5-(4-Benzoylpiperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of benzoylpiperazine derivatives, which have been extensively studied for their pharmacological activities.

Scientific Research Applications

Synthesis and Optimization

Compounds with oxazole and piperazine structures have been synthesized and optimized for various properties such as solubility and biological activity. For example, modifications around the phenyl alkyl ether moiety, including oxazole and piperazine substitutions, have been explored to enhance aqueous solubility and selective agonistic activity towards PPARgamma receptors, indicating the importance of structural modifications in determining compound properties and functions (J. Collins et al., 1998).

Antimicrobial Activities

Derivatives of oxazole and carbonitrile have been synthesized and evaluated for antimicrobial activities. Novel compounds, including those incorporating oxazole rings, have shown potential as antimicrobial agents, highlighting the role of these structures in developing new therapeutic agents (Amal Al‐Azmi & H. Mahmoud, 2020).

Corrosion Inhibition

Pyrazole derivatives, sharing a core structure with carbonitrile, have been investigated for their corrosion inhibition performance on mild steel in acidic solutions. These studies demonstrate the potential application of such compounds in protecting metals from corrosion, suggesting a broad utility beyond biological activities (M. Yadav et al., 2016).

Synthetic Pathways

Research on the synthesis of related compounds, such as pyrimido[5,4-d]- and pyrido[3,2-d]oxazoles, from similar building blocks reveals diverse synthetic pathways and the potential for generating a wide array of functional molecules. This versatility underscores the importance of exploring different chemical modifications for novel applications (Lucas Lemaire et al., 2015).

properties

IUPAC Name

5-(4-benzoylpiperazin-1-yl)-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c22-17-8-4-7-16(13-17)19-24-18(14-23)21(28-19)26-11-9-25(10-12-26)20(27)15-5-2-1-3-6-15/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKBMGUXLLVXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC(=CC=C3)Cl)C#N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Benzoylpiperazin-1-yl)-2-(3-chlorophenyl)oxazole-4-carbonitrile

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